Structural Characterization of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: A Comprehensive Analytical Whitepaper
Structural Characterization of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: A Comprehensive Analytical Whitepaper
Executive Summary
The structural elucidation of complex heterocyclic scaffolds is a critical bottleneck in preclinical drug discovery. 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide represents a highly specialized pharmacophore. Thienopyrimidine derivatives, particularly those oxidized to the 6,6-dioxide (sulfone) state, have demonstrated profound utility as kinase inhibitors and G-protein-coupled receptor (GPCR) ligands, including potent GPR119 agonists [1].
This technical guide provides an authoritative, step-by-step framework for the orthogonal structural characterization of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical matrix that ensures absolute confidence in the molecular topology and oxidation state.
Chemical Context & Analytical Strategy
The target molecule features a pyrimidine ring fused to a saturated thiophene ring (5,7-dihydro) where the sulfur atom has been fully oxidized to a sulfone (6,6-dioxide), and a phenyl group is substituted at the C2 position. The synthesis of this core typically involves the cyclization of the thienopyrimidine framework followed by aggressive oxidation (e.g., using mCPBA or Oxone) to achieve the dioxide state [2].
Because over-oxidation (N-oxide formation) or under-oxidation (sulfoxide formation) are common synthetic pitfalls, the analytical strategy must explicitly differentiate these states. We employ a tripartite orthogonal workflow to validate the structure.
Orthogonal analytical workflow for structural elucidation of the target compound.
Methodological Protocols & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The sulfone moiety significantly increases the polarity and crystal lattice energy of the molecule, often rendering it insoluble in standard chlorinated solvents like CDCl₃. We mandate the use of DMSO-d₆ to disrupt intermolecular interactions, ensuring a sufficient signal-to-noise ratio. Furthermore, DMSO shifts the residual water peak away from the critical aliphatic signals of the 5,7-dihydro protons.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆.
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Standardization: Add 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
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Acquisition (¹H-NMR): Acquire at 400 MHz or higher. Use a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.
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Acquisition (¹C-NMR): Acquire at 100 MHz. Use proton decoupling, 1024 scans, and a D1 of 2 seconds to ensure relaxation of quaternary carbons (C2, C4a, C7a).
Self-Validating System: The integration ratio of the phenyl multiplet (5H) to the two distinct aliphatic singlets (2H each at C5 and C7) must perfectly equal 5:2:2. Any deviation indicates incomplete cyclization or co-eluting impurities.
High-Resolution Mass Spectrometry (HRMS)
Causality: To confirm the empirical formula (C₁₂H₁₀N₂O₂S) and rule out N-oxide formation, HRMS is required. Electrospray Ionization in positive mode (ESI+) is chosen because the basic pyrimidine nitrogens are readily protonated.
Step-by-Step Protocol:
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Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
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Calibration: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously to ensure mass accuracy.
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Injection: Inject 5 µL into a Q-TOF or Orbitrap mass spectrometer.
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Fragmentation: Apply a collision energy of 20-30 eV to induce MS/MS fragmentation.
Self-Validating System: The mass error must be calculated internally against the lock-mass. An error of < 5 ppm validates the exact mass. Furthermore, the neutral loss of 64 Da (SO₂) is a hallmark of cyclic sulfones and validates the 6,6-dioxide state.
HRMS fragmentation pathway highlighting the diagnostic neutral loss of SO2.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: Traditional KBr pellets can absorb atmospheric moisture, masking critical spectral regions. Attenuated Total Reflectance (ATR) with a diamond crystal allows for direct analysis of the neat powder, providing sharp, unambiguous O=S=O symmetric and asymmetric stretching bands without sample degradation.
Step-by-Step Protocol:
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Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
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Sample Application: Place 2-3 mg of neat powder directly onto the crystal. Apply consistent pressure using the ATR anvil.
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Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
Self-Validating System: The absence of a broad peak at 3300 cm⁻¹ (O-H/N-H stretch) combined with sharp peaks at ~1310 cm⁻¹ and ~1150 cm⁻¹ confirms complete oxidation to the sulfone without residual moisture or unreacted intermediates.
Quantitative Data Synthesis
To facilitate rapid cross-referencing, the expected spectral data derived from the structural topology of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is summarized below.
Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆)
| Position / Moiety | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Structural Rationale |
| C4 (Pyrimidine) | ~9.10 | Singlet, 1H | ~158.0 | Highly deshielded by two adjacent nitrogens. |
| Phenyl (ortho) | 8.30 - 8.45 | Multiplet, 2H | 128.5 | Conjugation with the pyrimidine core. |
| Phenyl (meta/para) | 7.45 - 7.60 | Multiplet, 3H | 129.0, 131.5 | Standard aromatic resonance. |
| C5 (-CH₂-) | ~4.75 | Singlet, 2H | ~55.0 | Deshielded by adjacent sulfone and C4a. |
| C7 (-CH₂-) | ~4.60 | Singlet, 2H | ~53.5 | Deshielded by adjacent sulfone and C7a. |
| C2 (Quaternary) | - | - | ~163.0 | Imine carbon bound to phenyl group. |
Table 2: HRMS and FT-IR Key Parameters
| Analytical Technique | Key Parameter / Observation | Theoretical Value | Diagnostic Significance |
| HRMS (ESI+) | Exact Mass[M+H]⁺ | 247.0541 Da | Confirms empirical formula C₁₂H₁₀N₂O₂S. |
| HRMS MS/MS | Primary Fragment Ion | 183.0922 Da | Confirms cyclic sulfone via SO₂ loss. |
| FT-IR (ATR) | Asymmetric O=S=O Stretch | ~1310 - 1330 cm⁻¹ | Validates the 6,6-dioxide oxidation state. |
| FT-IR (ATR) | Symmetric O=S=O Stretch | ~1140 - 1160 cm⁻¹ | Pairs with asymmetric stretch for confirmation. |
| FT-IR (ATR) | C=N Stretch (Pyrimidine) | ~1550 - 1580 cm⁻¹ | Confirms intact pyrimidine aromaticity. |
Conclusion
The absolute structural confirmation of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide relies on a matrix of orthogonal techniques. By leveraging the specific solubilities and ionization properties of the sulfone-bearing thienopyrimidine core, analysts can definitively prove the success of the synthetic pathway. The protocols outlined herein ensure high-fidelity data acquisition, preventing false positives associated with partial oxidation or structural isomers.
References
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Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes. ScholarWorks @ UTRGV. Available at:[Link] [1]
